molecular formula C9H8N6O B1384151 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 90324-30-4

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1384151
CAS No.: 90324-30-4
M. Wt: 216.2 g/mol
InChI Key: MZVUEGXODZWHEF-UHFFFAOYSA-N
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Description

5-Amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a high-value chemical scaffold built on the 5-aminopyrazole core, a structure of significant interest in medicinal and heterocyclic chemistry . The 5-aminopyrazole motif is a privileged structure in drug discovery, known for serving as a versatile binucleophile for synthesizing complex nitrogen-containing bicyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines . This compound is therefore an excellent building block for developing novel bioactive molecules. Researchers value this specific derivative for its potential applications in designing and synthesizing new compounds with anticipated biological activity. The presence of the 4-hydroxy-6-methylpyrimidinyl substituent makes it a particularly interesting precursor in exploring new chemical spaces for pharmaceutical and agrochemical research . This product is intended for research purposes as a key synthetic intermediate. FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O/c1-5-2-7(16)14-9(13-5)15-8(11)6(3-10)4-12-15/h2,4H,11H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVUEGXODZWHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321436
Record name 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90324-30-4
Record name 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-hydroxy-6-methylpyrimidine-2-carbaldehyde with hydrazine derivatives can lead to the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile. For instance, derivatives of pyrimidine compounds have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antioxidant Properties

Research indicates that pyrimidine derivatives possess antioxidant capabilities, which can mitigate oxidative stress-related damage in biological systems. The presence of hydroxyl groups in the structure enhances the electron-donating ability, thereby improving radical scavenging activities .

Antimicrobial Effects

Compounds derived from pyrimidine structures have been evaluated for their antimicrobial properties against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways, making them potential candidates for developing new antibiotics .

Synthesis and Structure–Activity Relationships (SAR)

The synthesis of this compound typically involves multistep reactions that integrate various functional groups to enhance biological activity. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of this compound, leading to improved pharmacological profiles.

Key Synthetic Methods:

  • Multicomponent Reactions: These reactions facilitate the formation of complex structures in a single step, reducing time and resource consumption.
  • Catalytic Approaches: Utilizing catalysts such as zinc chloride has been shown to enhance yields and selectivity in synthesizing pyrimidine derivatives .

Structure–Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the pyrimidine ring can significantly influence their anti-inflammatory and antimicrobial activities. For example, substituents that enhance electron density tend to improve COX inhibition efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Objective Findings
Tageldin et al. (2020)Evaluate anti-inflammatory effectsCompounds showed significant COX inhibition with IC50 values comparable to indomethacin .
ResearchGate Study (2022)Synthesize new derivativesIdentified several new compounds with enhanced biological activity against bacterial strains .
Sigma-Aldrich Research (2023)Characterize physical propertiesDetailed characterization provided insights into stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s pyrimidine-based substituent distinguishes it from analogs with aryl or simpler heterocyclic groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent at Pyrazole Position 1 Molecular Formula Key Functional Groups CAS Number Source
5-Amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile 4-hydroxy-6-methylpyrimidin-2-yl C9H8N6O -OH, -CH3 (pyrimidine) 90324-30-4
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile 4-nitrophenyl C10H7N5O2 -NO2 (phenyl) 5394-41-2
5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile 2-nitro-4-(trifluoromethyl)phenyl C11H6F3N5O2 -NO2, -CF3 (phenyl) 74990-43-5
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile 4-methylphenyl C11H10N4 -CH3 (phenyl) 103646-82-8

Key Observations :

  • Pyrimidine vs. Phenyl Groups : The pyrimidine ring in the target compound provides hydrogen-bonding sites (-OH) absent in phenyl-substituted analogs. This may enhance solubility and target binding in biological systems.

Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analog 4-Methylphenyl Analog
Molecular Weight 216.20 g/mol 241.21 g/mol 198.22 g/mol
LogP (Predicted) ~1.2 ~2.5 ~2.8
Hydrogen Bond Donors 2 (-NH2, -OH) 1 (-NH2) 1 (-NH2)
Hydrogen Bond Acceptors 5 6 3

Notes:

  • The target compound’s lower LogP (due to -OH) suggests better hydrophilicity than phenyl analogs.
  • Increased hydrogen-bonding capacity may enhance target specificity in drug design.

Biological Activity

5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N6OC_{10}H_{10}N_6O. Its structure includes a pyrazole ring, a pyrimidine moiety, and a carbonitrile functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. For instance, one efficient method involves the reaction of 2-cyanoacetohydrazide with salicylaldehyde derivatives in an ethanol/pyridine mixture, yielding high purity and good yields of the final product .

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antitumor activity. Specifically, 5-amino-1H-pyrazole derivatives have shown significant inhibition against various cancer cell lines. For example, compounds derived from this scaffold demonstrated IC50 values in the nanomolar range against FGFRs (Fibroblast Growth Factor Receptors), which are crucial in cancer proliferation .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (nM)
10hFGFR146
10hFGFR241
10hFGFR399
10hFGFR2 V564F62

Antimicrobial and Antifungal Properties

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some synthesized compounds exhibited noteworthy antifungal activity against strains such as Aspergillus niger and antibacterial effects against E. coli and Bacillus subtilis. These studies suggest that modifications in the pyrazole structure can enhance bioactivity against specific pathogens .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes such as proliferation and survival. The interaction with FGFRs is particularly notable, as aberrant activation of these receptors is linked to various cancers .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives where one compound demonstrated effective inhibition of HepG2 liver cancer cells with a mean growth percentage reduction of approximately 54.25%. This indicates potential for developing new anticancer therapies based on this chemical scaffold .

Q & A

Q. What are the common synthetic routes for 5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile?

The compound is typically synthesized via cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with substituted pyrimidine precursors. For example, monosubstituted hydrazines react with ethoxymethylene malononitrile to form pyrazole intermediates, which are further functionalized with formic acid, urea, or thiourea to yield pyrazolo[3,4-d]pyrimidine derivatives . Alternative routes involve refluxing hydrazine derivatives with malononitrile analogs to optimize regioselectivity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Melting point analysis (e.g., comparison with literature values such as 228–229°C for related pyrazole-carbonitriles) .
  • Spectroscopic methods :
  • ¹H/¹³C NMR to confirm aromatic protons and substituent environments (e.g., δ 2.54 ppm for methyl groups in pyrimidine rings) .
  • IR spectroscopy to identify functional groups (e.g., CN stretch at ~2296 cm⁻¹, NH₂ at ~3237 cm⁻¹) .
    • Mass spectrometry for molecular ion verification .

Intermediate Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the pyrimidine ring (e.g., replace 4-hydroxy with chloro or amino groups) or the pyrazole’s 1-position (e.g., aryl or alkyl substituents) to assess bioactivity changes .
  • Heterocycle fusion : Introduce thiophene or pyrrolidine moieties to enhance solubility or binding affinity, as seen in related pyrazolopyrimidine derivatives .

Q. What experimental strategies improve yield in multi-step syntheses?

  • Catalyst optimization : Biocatalysts like guar gum enhance reaction efficiency in pyrazole synthesis, reducing side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability in cyclocondensation steps .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms or spectral data?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates, addressing discrepancies in proposed mechanisms .
  • Spectral simulation tools (e.g., ACD/Labs Percepta) predict NMR/IR profiles for comparison with experimental data, resolving ambiguities in substituent assignments .

Q. What methodologies address stability challenges during storage or biological assays?

  • Lyophilization : Enhances shelf life of hygroscopic derivatives by removing water .
  • pH-controlled environments : Stabilize the 4-hydroxy pyrimidine moiety against degradation, as observed in related compounds .

Q. How can researchers validate bioactivity findings against potential experimental artifacts?

  • Control experiments : Include inactive analogs (e.g., methylated pyrimidine derivatives) to rule out nonspecific effects .
  • Dose-response profiling : Ensure linear correlations between compound concentration and observed activity (e.g., IC₅₀ trends in enzyme inhibition assays) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?

  • Meta-analysis : Aggregate results from independent studies to identify consensus trends (e.g., IC₅₀ ranges for kinase inhibition) .
  • Multivariate regression : Correlate structural descriptors (e.g., logP, polar surface area) with activity to isolate key contributors .

Q. How can reaction conditions be optimized using high-throughput screening (HTS)?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal parameters .
  • Automated analytics : Use HPLC-MS for rapid purity assessment of parallel reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

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